Nile Blue chloride
Overview
Description
Nile Blue chloride is a highly fluorescent and photostable organic dye belonging to the oxazine group of dyes. It is known for its ability to change color based on pH, making it useful in various scientific applications. The compound is often used in biological and histological staining, where it imparts a blue color to cell nuclei and can be used in fluorescence microscopy to detect the presence of polyhydroxybutyrate granules in cells .
Mechanism of Action
- When used with fluorescence microscopy, it can also stain for the presence of polyhydroxybutyrate granules in prokaryotic or eukaryotic cells .
- Both dyes change their fluorescent properties based on the local lipid microenvironment rather than directly binding to lipids .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Nile Blue Chloride is a member of the oxazine group of dyes . It changes its color from blue (pH 9.4) to purple-red (pH 11.0) . This compound has been used to detect DNA and lipids . It interacts with these biomolecules, causing a change in its color, which can be detected using fluorescence microscopy .
Cellular Effects
This compound has been shown to have effects on various types of cells. It imparts a blue color to cell nuclei , indicating its interaction with DNA within the cell. It may also be used to stain for the presence of polyhydroxybutyrate granules in prokaryotic or eukaryotic cells , suggesting its interaction with these cellular structures.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as DNA and lipids . The dye’s color change in response to different pH levels suggests that it may interact with these biomolecules in a way that affects its protonation state .
Temporal Effects in Laboratory Settings
The fluorescence of this compound in ethanol was measured as 1.42 ns . This is shorter than the corresponding value of Nile red with 3.65 ns . The fluorescence duration is independent of dilution in the range 10^−3 to 10^−8 mol/L .
Metabolic Pathways
Its ability to stain polyhydroxybutyrate granules suggests it may interact with metabolic processes related to the synthesis or breakdown of these structures .
Subcellular Localization
This compound has been shown to localize in cell nuclei . It may also localize to polyhydroxybutyrate granules within cells
Preparation Methods
Synthetic Routes and Reaction Conditions: Nile Blue chloride can be synthesized by the condensation of 5-(diethylamino)-2-nitrosophenol with 2-naphthol in the presence of an acid catalyst. The reaction typically involves heating the reactants in an acidic medium, followed by purification to obtain the dye in its chloride form .
Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified and dried to obtain the dye in a stable, solid form .
Chemical Reactions Analysis
Types of Reactions: Nile Blue chloride undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of leuco compounds, which are colorless.
Substitution: The dye can undergo substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Leuco this compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Nile Blue chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Nile Red: A derivative of Nile Blue chloride, produced by boiling Nile Blue with sulfuric acid. It is also a fluorescent dye but has different properties and applications.
Azure A: Another oxazine dye with similar staining properties but different absorption and emission characteristics.
Uniqueness: this compound is unique due to its high fluorescence and photostability, making it suitable for long-term studies and applications. Its ability to change color based on pH also sets it apart from other dyes, allowing for versatile use in various scientific fields .
Properties
IUPAC Name |
(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O.ClH/c1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17;/h5-12,21H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXOKQKTZJXHHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3625-57-8 (sulfate), 53340-16-2 (perchlorate) | |
Record name | Nile Blue | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883834 | |
Record name | 5-Amino-9-(diethylamino)benzo(a)phenoxazin-7-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Green, blue, steel gray, or black powder; [Acros Organics MSDS] | |
Record name | Nile Blue | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15954 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2381-85-3 | |
Record name | Nile Blue | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nile Blue chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146184 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo[a]phenoxazin-7-ium, 5-amino-9-(diethylamino)-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Amino-9-(diethylamino)benzo(a)phenoxazin-7-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-9-(diethylamino)benzo[a]phenoxazin-7-ium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.439 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NILE BLUE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E58RL8T2X3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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